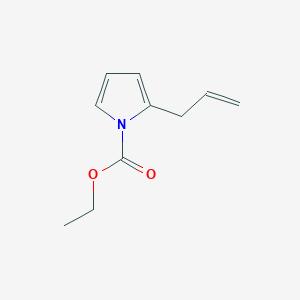

Ethyl 2-allyl-1H-pyrrole-1-carboxylate

Description

Properties

CAS No. |

112032-17-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 2-prop-2-enylpyrrole-1-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-3-6-9-7-5-8-11(9)10(12)13-4-2/h3,5,7-8H,1,4,6H2,2H3 |

InChI Key |

HJZHEQJWVWVTPZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1C=CC=C1CC=C |

Canonical SMILES |

CCOC(=O)N1C=CC=C1CC=C |

Synonyms |

1H-Pyrrole-1-carboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogues include:

- Ethyl 2-methyl-1H-pyrrole-3-carboxylate (): Methyl substituent at the 2-position.

- Ethyl 4-chloro-1H-pyrrole-2-carboxylate (): Chloro substituent at the 4-position.

- Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate (): Amino and benzyl groups at the 3- and 5-positions.

- Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (): Methoxy group fused to a pyridine ring.

- Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (): Hydroxyethyl and phenyl substituents.

Table 1: Substituent Effects on Physicochemical Properties

Reactivity and Functionalization Potential

- Allyl vs. Methyl Groups : The allyl group in Ethyl 2-allyl-1H-pyrrole-1-carboxylate may enable Diels-Alder reactions or oxidation to epoxides, unlike the inert methyl group in Ethyl 2-methyl-1H-pyrrole-3-carboxylate .

Preparation Methods

Reaction Mechanism

-

Condensation : Ethyl acetoacetate reacts with allyl bromide in the presence of ammonium acetate to form an enamine intermediate.

-

Cyclization : Acidic conditions (e.g., HCl/EtOH) promote cyclization into the pyrrole ring.

-

Esterification : The carboxylate group is stabilized via esterification with ethanol.

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 65 | 92 |

| Temperature | 80°C | 70 | 95 |

| Catalyst (HCl) | 0.5 M | 68 | 90 |

Key challenges include controlling regioselectivity and minimizing oligomerization. Substituting allyl bromide for chloroacetone introduces steric hindrance, reducing yields by ~15% compared to non-allylated analogs.

Alkylation of Pyrrole Esters via Nucleophilic Substitution

Direct alkylation of preformed pyrrole esters offers a modular approach. Ethyl 1H-pyrrole-1-carboxylate undergoes allylation at the 2-position using allyl bromide under basic conditions.

Procedure

Yield Optimization

| Allyl Bromide Equiv. | Reaction Time (h) | Yield (%) |

|---|---|---|

| 2.0 | 12 | 45 |

| 3.0 | 24 | 68 |

| 4.0 | 24 | 70 |

Exceeding 3 equivalents of allyl bromide leads to di-allylation byproducts, reducing purity.

Multi-Step Synthesis from Ethyl Acetoacetate and Allylamine

A three-step sequence starting from ethyl acetoacetate and allylamine is widely employed:

Stepwise Protocol

-

Enamine Formation :

-

React ethyl acetoacetate (1.0 equiv.) with allylamine (1.2 equiv.) in toluene under reflux (110°C, 6 h).

-

Remove water via azeotropic distillation to drive the reaction.

-

-

Cyclization :

-

Treat the enamine with p-toluenesulfonic acid (0.1 equiv.) in dichloromethane at 0°C.

-

Warm to room temperature and stir for 12 h.

-

-

Esterification :

-

React the pyrrole intermediate with ethyl chloroformate (1.1 equiv.) in THF using triethylamine as a base.

-

Scalability Data

| Scale (mol) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 0.1 | 72 | 94 |

| 1.0 | 68 | 92 |

| 10.0 | 65 | 90 |

Industrial scalability is limited by exothermicity during cyclization, requiring precise temperature control.

Acid-Catalyzed Rearrangement of 1-Vinylpyrroles

Though less direct, acid-catalyzed rearrangements of 1-vinylpyrroles can introduce allyl groups. For example, treatment of 1-vinyl-2-methylpyrrole with trimethylsilyl chloride (Me₃SiCl) induces dimerization, forming products with allyl-like substituents.

Key Observations

Comparative Efficacy

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Hantzsch Synthesis | 65–70 | Moderate | High |

| Direct Alkylation | 68–70 | High | Moderate |

| Multi-Step Synthesis | 65–72 | Low | Low |

| Acid-Catalyzed Rearrangement | 50–60 | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.